2-[(2,4-Difluorophenyl)methylideneamino]guanidine
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Overview
Description
N-{[(2,4-difluorophenyl)methylidene]amino}guanidine is a chemical compound with the molecular formula C8H8F2N4 and a molecular weight of 198.18 g/mol It is characterized by the presence of a difluorophenyl group attached to a guanidine moiety through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(2,4-difluorophenyl)methylidene]amino}guanidine typically involves the reaction of 2,4-difluorobenzaldehyde with aminoguanidine under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for N-{[(2,4-difluorophenyl)methylidene]amino}guanidine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis systems could be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{[(2,4-difluorophenyl)methylidene]amino}guanidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of the corresponding amines.
Substitution: Formation of substituted guanidines.
Scientific Research Applications
N-{[(2,4-difluorophenyl)methylidene]amino}guanidine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[(2,4-difluorophenyl)methylidene]amino}guanidine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- N-{[(2,4-dichlorophenyl)methylidene]amino}guanidine
- N-{[(2,4-dimethylphenyl)methylidene]amino}guanidine
- N-{[(2,4-difluorophenyl)methylidene]amino}thiourea
Uniqueness
N-{[(2,4-difluorophenyl)methylidene]amino}guanidine is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with molecular targets are required. Additionally, the difluorophenyl group can enhance the compound’s stability and bioavailability compared to its analogs .
Properties
Molecular Formula |
C8H8F2N4 |
---|---|
Molecular Weight |
198.17 g/mol |
IUPAC Name |
2-[(2,4-difluorophenyl)methylideneamino]guanidine |
InChI |
InChI=1S/C8H8F2N4/c9-6-2-1-5(7(10)3-6)4-13-14-8(11)12/h1-4H,(H4,11,12,14) |
InChI Key |
AGJYDFYYJUQKHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C=NN=C(N)N |
Origin of Product |
United States |
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